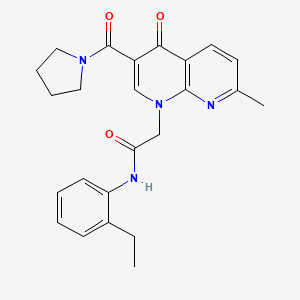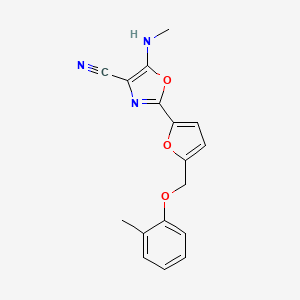
N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including an acetamide, a pyrrolidine ring, and a naphthyridinone moiety, which may contribute to its chemical reactivity and potential as a pharmacological agent.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists . The synthesis involved variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids. Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved amidification of corresponding acids with 4-aminopyridine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can significantly influence their biological activity. For example, the crystal structure of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide revealed that the lack of Yang photocyclization was due to the long distance between certain atoms and the deviation of the gamma-H atom from the plane of the carbonyl group . These structural insights are crucial for understanding the reactivity and potential interactions of the compound "N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives can lead to various chemical transformations. For instance, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of heterocyclic compounds through reactions with arylidinecyanothioacetamide, α-haloketones, and other reagents . These reactions often involve cyclization and rearrangement steps, which could be relevant to the compound , given its naphthyridinone core and potential for similar reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the co-crystallization of naphthalene-2,3-diol with an acetamide derivative resulted in specific hydrogen bonding patterns . These interactions can affect solubility, melting point, and other physicochemical properties. The presence of a pyrrolidine ring and a naphthyridinone moiety in the compound "N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide" suggests that it may have unique solubility characteristics and form specific intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on the synthesis of pyridine, pyridazine, and naphthyridine derivatives, including methods for creating various heterocyclic compounds, could provide a foundation for synthesizing and understanding compounds like N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide . Techniques involving the reaction of ethyl 2-arylhydrazono-3-butyrates with cyanamide derivatives have been employed to yield pyridinedione and pyridazine derivatives, further transformed into phthalazine, pyrimido-pyridazine, and naphthyridine derivatives, confirmed through analytical and spectral analysis (E. A. E. Rady & M. Barsy, 2006).
Chemical Reactivity and Applications
- Studies on the synthesis of new series of pyridine and fused pyridine derivatives explore the reactivity of various pyridinecarbonitrile compounds, leading to the formation of isoquinoline, pyrido[2,3-d]pyrimidine, and naphthyridine derivatives. This reactivity pattern indicates potential pathways for synthesizing and modifying compounds related to N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide (S. A. Al-Issa, 2012).
Potential Applications in Drug Design and Biological Studies
- Research on derivatives of nalidixic acid, including carbonyl hydrazones, which share structural features with the query compound, highlights methods for synthesis and characterization that could be relevant for studying N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide . Such studies provide insights into the potential biological activity and applications of these compounds, including antimicrobial properties (F. Bergamini et al., 2016).
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-17-8-4-5-9-20(17)26-21(29)15-28-14-19(24(31)27-12-6-7-13-27)22(30)18-11-10-16(2)25-23(18)28/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEQUAIINIHFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2,4-dichlorophenoxy)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3007009.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)
![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)


![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)